](/img/structure/B1238195.png)
[Ag(SCN)4](3-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrakis(thiocyanato)argentate(3-) is a silver coordination entity.
Applications De Recherche Scientifique
Photocatalytic Degradation
Ag(SCN)4 and related compounds have been studied for their applications in photocatalytic degradation. For instance, Ag-decorated S-doped g-C3N4 composites demonstrated enhanced photocatalytic activity under solar irradiation, particularly for bisphenol A degradation. This showcases the potential of such compounds in environmental remediation and pollution control (Oh et al., 2018).
Fluorescent Probes
Compounds related to Ag(SCN)4 have been utilized in developing fluorescent probes. For example, a phenanthro[9,10-d]imidazole-based probe demonstrated sequential detection of Ag+ and SCN- in water and saliva samples, which could be applied in environmental monitoring and possibly in medical diagnostics (Bu et al., 2019).
Reduction Studies
Research on the reduction behavior of compounds like Ag(OH)4− by thiocyanate ion in alkaline media has been conducted. This study contributes to the fundamental understanding of the reaction dynamics and kinetics of such compounds, which is vital for various industrial and laboratory applications (Kirschenbaum & Sun, 1991).
Sensing Applications
The use of sulfur-doped graphitic carbon nitride nanosheets for sensitive fluorescent detection of environmental and intracellular Ag+ illustrates another application of related compounds. Such developments are crucial for environmental surveillance and possibly for tracking cellular processes in biological research (Zheng et al., 2022).
Logic Gate and Ion Sensing
Compounds like Ag(SCN)4 have found applications in designing logic gates and sensing ions. Luminescent europium complexes regulated by Ag+ and SCN- ions demonstrated the ability to form a logic gate and sense these ions, emphasizing their potential in molecular electronics and sensing technologies (Lu et al., 2016).
Electrochemical Sensing
The development of bimetallic Ag@Cu nanorods modified electrodes for enhanced electrochemical sensing of thiocyanate ions represents another area of application. These sensors show promise for biomedical applications, such as monitoring biomarkers in human saliva, serum, and blood (Easow et al., 2016).
Propriétés
Nom du produit |
[Ag(SCN)4](3-) |
|---|---|
Formule moléculaire |
C4AgN4S4-3 |
Poids moléculaire |
340.2 g/mol |
Nom IUPAC |
silver;tetrathiocyanate |
InChI |
InChI=1S/4CHNS.Ag/c4*2-1-3;/h4*3H;/q;;;;+1/p-4 |
Clé InChI |
VHAXUKQHNTVWTR-UHFFFAOYSA-J |
SMILES canonique |
C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[Ag+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



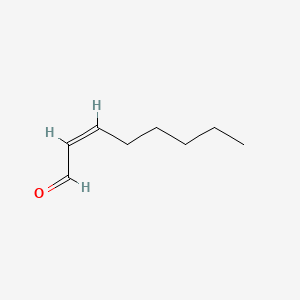
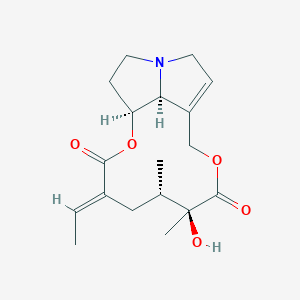
![(Z)-7-[(1R,2S,3S,5R)-3-[(E,3R)-3-Hydroxyoct-1-enyl]-6-thiabicyclo[3.1.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1238116.png)
![[(7Z,11E)-5,14-Diacetyloxy-17-hydroxy-4,8,12-trimethyl-16-methylidene-3,18-dioxatricyclo[13.3.0.02,4]octadeca-7,11-dien-9-yl] acetate](/img/structure/B1238118.png)
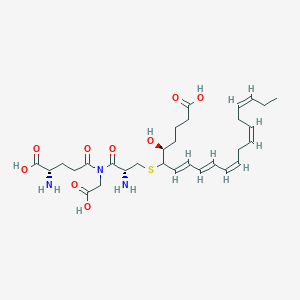
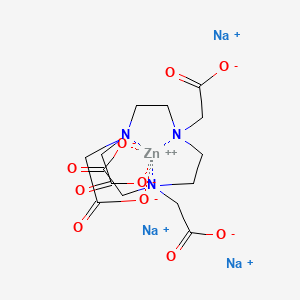
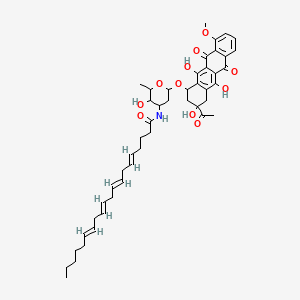
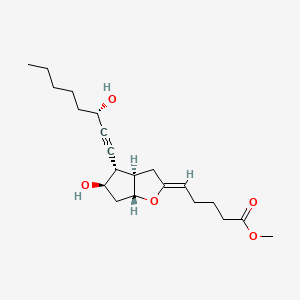
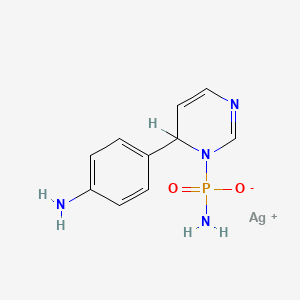
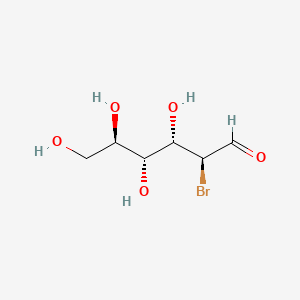
![1-(3-Methoxyphenyl)-3-[2-(methylthio)phenyl]urea](/img/structure/B1238131.png)
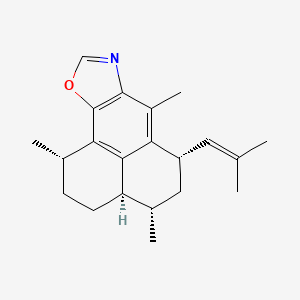
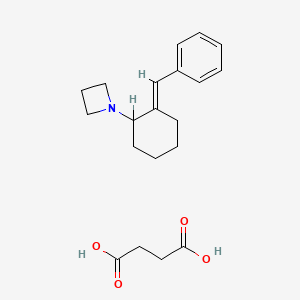
![N-[(1R,2R)-1-hydroxy-3-(4-morpholinyl)-1-phenylpropan-2-yl]decanamide](/img/structure/B1238134.png)